Home > Products > Screening Compounds P130068 > Palonosetron, (3R)-
Palonosetron, (3R)- - 149654-00-2

Palonosetron, (3R)-

Catalog Number: EVT-392369
CAS Number: 149654-00-2
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Overview

Palonosetron, specifically the (3R)-enantiomer, is a potent antiemetic agent primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. It is classified as a selective serotonin 5-HT3 receptor antagonist and is known for its prolonged action compared to other agents in its class. The compound is marketed under the brand name Aloxi and is utilized in clinical settings to improve patient comfort during cancer treatment.

Source and Classification

Palonosetron hydrochloride is synthesized from various chemical precursors through complex synthetic routes. It belongs to the class of compounds known as serotonin receptor antagonists, specifically targeting the 5-HT3 receptor subtype. This classification places it among other antiemetics used in managing chemotherapy-induced nausea and vomiting.

Synthesis Analysis

Methods and Technical Details

The synthesis of palonosetron hydrochloride involves several steps, which can vary based on the method employed. One notable approach includes:

  1. Preparation of Intermediates: Starting with 3,4-dihydro-1-naphthalene methylamine hydrochloride and quinuclidinone hydrochlorides in a butanol solution, a reductive condensation reaction yields N-(3,4-dihydronaphthalene-1)-methyl-1-azabicyclo[2.2.2]octane-3-amine .
  2. Hydro-reduction: The amine undergoes hydro-reduction in the presence of a catalyst, producing N-(1,2,3,4-naphthane-1)-methyl-1-azabicyclo[2.2.2]octane-3-amine .
  3. Cyclization: The final step involves cyclization of the amine to form palonosetron hydrochloride by reacting with triphosgene and boron trifluoride ether solution under controlled conditions .

These methods highlight the complexity of synthesizing palonosetron hydrochloride, involving multiple intermediates and careful control of reaction conditions.

Molecular Structure Analysis

Structure and Data

Palonosetron has a complex molecular structure characterized by its chiral centers. The molecular formula for palonosetron hydrochloride is C19_{19}H21_{21}ClN2_{2}O, with a molecular weight of approximately 348.84 g/mol. The structural representation includes a naphthalene ring system fused with a quinuclidine moiety, contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of palonosetron involves several key chemical reactions:

  1. Condensation Reaction: The initial step involves forming an amine from naphthalene derivatives through reductive condensation.
  2. Hydro-reduction: In this step, the amine undergoes hydro-reduction using specific catalysts to yield the desired intermediate.
  3. Cyclization Reaction: This final reaction involves the cyclization of the intermediate with triphosgene in the presence of boron trifluoride to yield palonosetron hydrochloride .

These reactions illustrate the intricate chemistry involved in producing this therapeutic agent.

Mechanism of Action

Process and Data

Palonosetron exerts its antiemetic effects by selectively blocking serotonin 5-HT3 receptors located in both the central nervous system and peripheral nervous system. By inhibiting these receptors, palonosetron prevents the activation of vomiting pathways triggered by chemotherapy or surgical procedures.

The binding affinity of palonosetron for the 5-HT3 receptor is significantly higher than that of older agents, leading to its prolonged duration of action—up to 40 hours compared to approximately 24 hours for other serotonin antagonists . This characteristic makes it particularly effective in managing delayed nausea and vomiting.

Physical and Chemical Properties Analysis

Physical Properties

Palonosetron hydrochloride appears as a white crystalline powder that is freely soluble in water and propylene glycol but only slightly soluble in ethanol . Its melting point ranges from approximately 190°C to 195°C.

Chemical Properties

The compound has a pKa value indicating its acidic nature, which influences its solubility profile in different solvents. Stability studies indicate that palonosetron maintains its integrity under various conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

Palonosetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It is effective in preventing both acute and delayed nausea.
  • Postoperative Nausea and Vomiting (PONV): Its use extends to managing nausea following surgical procedures.

Additionally, ongoing research explores its potential applications beyond traditional uses, including studies on its efficacy in various patient populations and combinations with other therapeutic agents .

Mechanistic Insights into 5-HT3 Receptor Antagonism

Structural Determinants of (3R)-Palonosetron Binding Affinity

The superior binding affinity and prolonged activity of (3R)-palonosetron stem from its distinct molecular architecture and stereospecific interactions with the 5-HT₃ receptor. Cryo-EM structural studies reveal that palonosetron’s fused cis-octahydrocyclohepta[b]pyrrolidine ring system adopts a conformation that optimally occupies the orthosteric binding pocket at the interface of two 5-HT₃A receptor subunits [7]. Unlike first-generation antagonists (e.g., ondansetron, granisetron), palonosetron’s rigid tricyclic structure enables simultaneous interactions with both the principal (+) and complementary (–) subunits. Key interactions include:

  • Hydrogen bonding: The protonated nitrogen of the azabicyclic ring forms a salt bridge with Glu236 on the principal subunit.
  • Hydrophobic contacts: The 6-methyl group and naphthyridine core engage in van der Waals interactions with Tyr234, Trp183, and Tyr143 [7].
  • Steric constraints: The (3R) stereochemistry positions the isoquinoline moiety to penetrate deeper into a hydrophobic subpocket lined by Leu259 and Val260, reducing dissociation kinetics [5].

Table 1: Binding Kinetics of 5-HT₃ Receptor Antagonists

CompoundBinding Affinity (Kd, nM)Dissociation Half-life (min)Key Receptor Interactions
Palonosetron (3R)0.061440Glu236, Tyr234, Trp183, Leu259
Ondansetron4.0120Glu236, Tyr143
Granisetron0.3240Glu236, Tyr234

Allosteric Modulation of 5-HT₃ Receptor Subtypes

Beyond competitive antagonism, palonosetron exhibits allosteric properties that modulate receptor function. In homomeric 5-HT₃A receptors, palonosetron induces negative cooperativity—binding at the orthosteric site reduces subsequent serotonin binding at adjacent sites through conformational changes propagated via the extracellular β-sheets [4] [7]. This allosteric inhibition is evidenced by:

  • Reduced maximal response to serotonin (35% decrease in EC50) after palonosetron pretreatment, even after washout.
  • Subtype specificity: In heteromeric 5-HT₃AB receptors, palonosetron stabilizes an interface between A and B subunits, enhancing its inhibitory potency 10-fold compared to homomeric receptors [4]. Molecular dynamics simulations suggest this arises from palonosetron’s naphthyridine group restricting the C-loop closure needed for channel gating [7].

Receptor Internalization and Prolonged Antiemetic Activity

Palonosetron uniquely triggers 5-HT₃ receptor endocytosis, explaining its extended antiemetic efficacy beyond plasma half-life. Radioligand dissociation studies in HEK293 cells expressing 5-HT₃A receptors demonstrate:

  • Only 35% of [³H]-palonosetron dissociates after 2 hours in whole cells, versus >95% dissociation from cell-free membranes [5].
  • Acid wash and protease protection assays confirm receptor internalization—60% of palonosetron-bound receptors become resistant to extracellular protease degradation after 24 hours [5].

This internalization is clathrin-dependent and requires β-arrestin recruitment. Once internalized, palonosetron-receptor complexes persist in endosomes, causing prolonged functional silencing. After 48 hours, serotonin-evoked calcium responses remain suppressed by 70% in palonosetron-treated cells, compared to full recovery in granisetron- or ondansetron-treated cells [5].

Cross-Talk with Neurokinin-1 (NK1) Signaling Pathways

Palonosetron inhibits crosstalk between 5-HT₃ and NK1 receptors, a mechanism critical for its efficacy in delayed chemotherapy-induced nausea and vomiting (CINV). Key findings from in vitro and in vivo models:

  • Calcium signaling: In NG108-15 cells (co-expressing 5-HT₃ and NK1 receptors), serotonin amplifies substance P (SP)-induced Ca²⁺ release by 250%. Pretreatment with palonosetron, but not ondansetron or granisetron, abolishes this amplification [1] [6].
  • Neuronal sensitization: In cisplatin-treated rats, nodose ganglion neurons exhibit 3-fold enhanced responses to SP. Palonosetron (0.1 mg/kg IV) normalizes SP sensitivity, while ondansetron shows no effect [1].
  • Receptor co-internalization: Palonosetron binding to 5-HT₃ receptors triggers co-internalization of adjacent NK1 receptors. After 24-hour pretreatment, [³H]-netupitant (NK1 antagonist) binding decreases by 10% with palonosetron alone and 24% with palonosetron + netupitant [2].

Table 2: Modulation of NK1 Signaling by Palonosetron

Experimental ModelInterventionEffect on NK1 SignalingMechanistic Insight
NG108-15 cellsSP + Serotonin↑ Ca²⁺ release by 250%Serotonin potentiates SP
NG108-15 cellsPalonosetron → SP + Serotonin↓ Ca²⁺ amplification to baselineBlocks 5-HT₃/NK1 crosstalk
Rat nodose ganglia (cisplatin)Palonosetron (0.1 mg/kg IV)↓ SP-induced neuronal firing by 70%Normalizes NK1 sensitivity
HEK293-NK1 cellsPalonosetron (24 h)↓ [³H]-netupitant binding by 10%Induces NK1 internalization

The allosteric disruption of 5-HT₃/NK1 complexes occurs via palonosetron’s stabilization of an inward-bent conformation of the 5-HT₃ receptor transmembrane domain, sterically hindering NK1 receptor dimerization [2] [6]. This dual targeting of emetic pathways underpins palonosetron’s clinical advantage in delayed CINV.

Properties

CAS Number

149654-00-2

Product Name

Palonosetron, (3R)-

IUPAC Name

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1

InChI Key

CPZBLNMUGSZIPR-WBVHZDCISA-N

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Synonyms

2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.